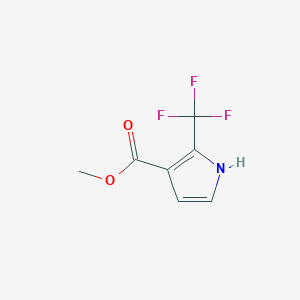

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

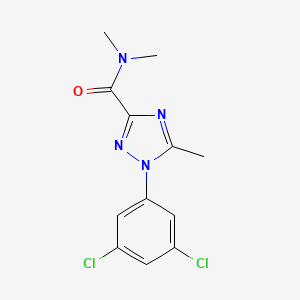

“Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate” likely refers to a chemical compound that contains a pyrrole ring, a trifluoromethyl group, and a carboxylate ester group . Pyrrole is a five-membered aromatic ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . A carboxylate ester group refers to a carbonyl (a double bond between a carbon and an oxygen) and an ether group (an oxygen connected to two alkyl or aryl groups).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the trifluoromethyl group, and the carboxylate ester . The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the carboxylate ester . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Aminopyrrole Synthesis : A key application involves the use of trifluoromethyl-containing building blocks for the synthesis of trifluoromethyl-substituted aminopyrroles. This process utilizes a 2H-azirine ring expansion strategy to produce alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting its utility in constructing complex nitrogen-containing heterocycles (Khlebnikov et al., 2018).

- Crystal Engineering : Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives play a role in crystal engineering. The self-assembly of pyrrole-2-carboxylate dimers into hexagonal and grid supramolecular structures demonstrates the potential of these molecules in designing new material architectures (Yin & Li, 2006).

- Electrochemical Synthesis : Its derivatives are synthesized electrochemically, serving as intermediates for further chemical transformations, indicating its flexibility in synthetic applications (Monoi & Hara, 2012).

Material Science and Engineering

- Supramolecular Chemistry : The dimer of pyrrole-2-carboxylate has been found to act as a robust supramolecular synthon in crystal engineering, showcasing its significance in the self-assembly of molecules for creating structured materials (Yin & Li, 2006).

Photoredox Catalysis

- Fluoromethylation of Carbon-Carbon Multiple Bonds : The compound's derivatives are utilized in photoredox-catalyzed reactions for the fluoromethylation of carbon-carbon multiple bonds. This highlights its role in introducing fluorinated groups into organic molecules, an important task in medicinal chemistry and material science (Koike & Akita, 2016).

Molecular Structure Analysis

- Conformational Studies : Infrared spectroscopic and theoretical studies on methyl pyrrole-2-carboxylate, a related compound, have been conducted to understand its conformational isomers. This research aids in the comprehension of molecular structure and behavior, which is crucial for designing molecules with desired properties (Dubis & Grabowski, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREJVHZMQZKVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)

![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)